molecular formula C11H12N2O2S B15055231 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole

Cat. No.: B15055231
M. Wt: 236.29 g/mol
InChI Key: KKBVDSSHOJWHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole (CAS 29983-96-8) is a chemical compound supplied for research and development purposes. With a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol, this pyrazole derivative features a methylsulfonyl substituent and a meta-tolyl (m-tolyl) ring system . The pyrazole scaffold is a privileged structure in medicinal chemistry and is known to exhibit a wide spectrum of biological activities, making it a valuable building block in various research fields . Pyrazole cores, especially those with specific substitutions, are frequently investigated for their potential as inhibitors of biological targets such as carbonic anhydrase isoforms . The structural motifs present in this compound are common in developing novel therapeutic agents, and it serves as a key intermediate for synthesizing more complex molecules. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(3-methylphenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H12N2O2S/c1-8-4-3-5-9(6-8)11-10(7-12-13-11)16(2,14)15/h3-7H,1-2H3,(H,12,13)

InChI Key

KKBVDSSHOJWHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)S(=O)(=O)C

Origin of Product

United States

Molecular Design and Structural Elucidation of Pyrazole Derivatives

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification and structural confirmation of a newly synthesized compound like 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected NMR spectra would exhibit characteristic signals corresponding to the different chemical environments of the protons and carbons.

¹H NMR: The spectrum would likely show distinct signals for the pyrazole (B372694) ring proton, the aromatic protons of the m-tolyl group, the methyl protons of the tolyl group, and the methyl protons of the methylsulfonyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide information about their relative positions on the tolyl ring. The NH proton of the pyrazole ring may appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons would confirm the heterocyclic core. The signals for the carbons of the m-tolyl and methylsulfonyl groups would also be present in their expected regions. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyrazole C5-H7.5 - 8.5Singlet
m-tolyl aromatic Hs7.0 - 7.5Multiplet
Pyrazole N-HVariable (often broad)Singlet
Methyl (tolyl)2.3 - 2.5Singlet
Methyl (sulfonyl)3.0 - 3.5Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Pyrazole C3145 - 155
Pyrazole C4110 - 120
Pyrazole C5130 - 140
m-tolyl aromatic Cs120 - 140
Methyl (tolyl)20 - 25
Methyl (sulfonyl)40 - 45

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should match the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum can also provide structural clues, as specific bonds break to form characteristic fragment ions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the pyrazole N-H bond.

C-H stretching: Bands for aromatic and aliphatic C-H bonds.

C=C and C=N stretching: Absorptions in the aromatic region (around 1450-1600 cm⁻¹) from the pyrazole and tolyl rings.

S=O stretching: Strong absorption bands characteristic of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). mdpi.com

X-ray Crystallography for Three-Dimensional Molecular Architecture Analysis and Conformation

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the pyrazole ring and determine the relative orientations of the m-tolyl and methylsulfonyl substituents with respect to the heterocyclic core. nih.gov The dihedral angle between the pyrazole ring and the tolyl ring is a key conformational feature. nih.gov Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictate the crystal packing. nih.gov

Interactive Data Table: Representative Crystallographic Parameters for Substituted Pyrazole Derivatives

Parameter Typical Value Range
Crystal SystemMonoclinic, Orthorhombic
Space GroupP2₁/c, P-1
Pyrazole-Aryl Dihedral Angle15 - 60°
N-H...X Hydrogen Bond Distance2.0 - 2.5 Å

Analysis of Tautomerism and Isomeric Forms in Substituted Pyrazoles

Tautomerism is a common phenomenon in pyrazole chemistry, where protons can migrate between the nitrogen atoms of the ring, leading to different tautomeric forms. For an unsymmetrically substituted pyrazole like this compound, two potential annular tautomers can exist:

This compound

4-(Methylsulfonyl)-5-(m-tolyl)-1H-pyrazole

The position of the substituent on the pyrazole ring can significantly influence which tautomer is more stable. In solution, a dynamic equilibrium may exist between these forms. NMR spectroscopy is a powerful technique to study tautomerism. nih.gov In some cases, if the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed. The relative integration of these signals can provide the equilibrium ratio of the tautomers. The nature of the solvent and the temperature can also influence the position of the tautomeric equilibrium.

In the solid state, one tautomer usually predominates and is "locked" in the crystal lattice. X-ray crystallography can definitively identify the tautomeric form present in the crystalline state. Theoretical calculations are also often employed to predict the relative stabilities of the different tautomers.

Investigations into the Biological Activity Spectrum of 4 Methylsulfonyl 3 M Tolyl 1h Pyrazole and Congeners in Vitro and Preclinical Studies

Anticancer and Antiproliferative Potencies

Pyrazole (B372694) derivatives have emerged as a promising class of compounds in oncology research, with many demonstrating significant cytotoxicity against various cancer cell lines through diverse mechanisms of action. nih.gov

A significant body of research has demonstrated the antiproliferative effects of pyrazole derivatives against a wide array of human cancer cell lines. Studies on pyrazoline scaffolds linked to a 4-methylsulfonylphenyl moiety, which are structurally related to 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole, have shown notable antitumor activity. nih.gov For instance, certain pyrazoline derivatives incorporating a 4-methylsulfonylphenyl group exhibited positive cytotoxic effects against a panel of 59 cancer cell lines. nih.gov

The cytotoxic potential of pyrazole congeners has been documented against cell lines including those from breast (MCF-7, MDA-MB-231), lung (A549), cervical (HeLa), liver (HepG2), and colon (HCT116) cancers. nih.govacs.orgresearchgate.net Hybrid molecules combining pyrazole with other heterocyclic systems like benzimidazole, thiazolidinone, or indole (B1671886) have also shown potent cytotoxicity, often with IC50 values in the low micromolar range. srrjournals.comnih.govijnrd.org For example, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones produced compounds with IC50 values below 10 μM on tested human cancer cell lines, with one derivative showing an IC50 of 3.46 μM against melanoma cells (SK-MEL-28). nih.gov Another study on pyrazole-isoxazole hybrids reported cytotoxic effects against fibrosarcoma (HT-1080) cells. ijnrd.org

The table below summarizes the in vitro cytotoxicity of selected pyrazole congeners against various cancer cell lines.

In Vitro Cytotoxicity of Pyrazole Congeners

Compound TypeCell LineIC50 (μM)Reference
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25 nih.gov
Indole-pyrazole derivativeCDK2 (Enzyme)0.074 nih.gov
Benzoxazine-pyrazole hybridMCF-7 (Breast)2.82 nih.gov
Thiazolyl-pyrazoline derivativeMCF-7 (Breast)0.07 srrjournals.com
Indolo–pyrazole with thiazolidinoneSK-MEL-28 (Melanoma)3.46 nih.gov
Pyrazole-linked benzenesulfonyl derivativeMCF-7 (Breast)0.041 nih.gov
Pyrazole-linked benzenesulfonyl derivativeMDA-MB-231 (Breast)0.039 nih.gov

To gauge the therapeutic potential of novel pyrazole derivatives, their cytotoxic activity is often benchmarked against established anticancer drugs. In numerous studies, pyrazole-based compounds have demonstrated efficacy comparable or even superior to standard chemotherapeutic agents like doxorubicin (B1662922), etoposide, and erlotinib. nih.govsrrjournals.com

For example, one pyrazole carbaldehyde derivative exhibited an IC50 of 0.25 μM against MCF-7 breast cancer cells, a significantly higher potency than the standard drug doxorubicin (IC50 = 0.95 μM) in the same study. nih.gov Similarly, certain indole-pyrazole hybrids displayed more potent inhibition of HCT116, MCF-7, HepG2, and A549 cell lines than doxorubicin. nih.gov In the context of targeted therapy, benzoxazine-pyrazole hybrids showed superior EGFR inhibitory activity (IC50 = 0.5132 µM) compared to the standard erlotinib. nih.gov Furthermore, some newly synthesized pyrazole derivatives have shown excellent cytotoxic activity against three tumor cell lines, proving to be more potent than doxorubicin. srrjournals.com

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. nih.gov Pyrazole derivatives have been identified as a versatile scaffold for developing compounds with significant antibacterial and antifungal properties. mdpi.comorientjchem.org

Investigations have revealed that many pyrazole congeners possess broad-spectrum antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, demonstrating better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov Similarly, dihydrotriazine substituted pyrazoles have also been identified as potent broad-spectrum antibacterial agents. nih.gov

The antimicrobial potency of pyrazoles is often enhanced by incorporating other heterocyclic moieties. Coumarin-attached pyrazole-derived thiazole (B1198619) hydrazones and pyrazole-thiazole hybrids containing a hydrazone moiety have been reported as broad-spectrum antibacterial agents with moderate to potent activity. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell wall. nih.gov

The antimicrobial effects of pyrazole derivatives have been quantified against specific, clinically relevant pathogens. Studies have demonstrated potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). One pyrazole derivative showed potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) value of 1 μg/ml, which was equivalent to the control moxifloxacin (B1663623). nih.gov Another study found that aminoguanidine-derived 1,3-diphenyl pyrazoles were as effective as moxifloxacin and gatifloxacin (B573) in inhibiting S. aureus strains, and more effective than moxifloxacin against an Escherichia coli strain (MIC = 1 μg/ml vs 2 μg/ml). nih.gov

In the realm of antifungal research, pyrazole derivatives have also shown significant promise. One study investigating 20 different pyrazole derivatives found that one compound was highly effective against Aspergillus niger and Aspergillus flavus, with inhibition zones of 32.0 mm and 30.0 mm, respectively. nih.gov The table below presents the antimicrobial activity of selected pyrazole congeners against various pathogenic strains.

Antimicrobial Activity of Pyrazole Congeners

Compound TypePathogenActivity MeasurementResultReference
Aminoguanidine-derived 1,3-diphenyl pyrazoleS. aureusMIC1-8 µg/mL nih.gov
Aminoguanidine-derived 1,3-diphenyl pyrazoleE. coliMIC1 µg/mL nih.gov
Dihydrotriazine substituted pyrazoleMRSAMIC1 µg/mL nih.gov
Naphthyl-substituted pyrazole hydrazoneA. baumanniiMIC0.78–1.56 µg/mL nih.gov
Acrylamide pyrazole derivativeA. nigerInhibition Zone32.0 mm nih.gov
Acrylamide pyrazole derivativeA. flavusInhibition Zone30.0 mm nih.gov

Anti-inflammatory Properties (In Vitro Models)

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a critical area of pharmaceutical research. researchgate.net Pyrazole derivatives are well-known for their anti-inflammatory properties, with the commercial drug Celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor. nih.govrjeid.com

In vitro models are crucial for elucidating the anti-inflammatory mechanisms of pyrazole congeners. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. researchgate.net Hybrid molecules containing pyrazole and pyridazine (B1198779) pharmacophores have been designed as selective COX-2 inhibitors. rsc.org In vitro assays using LPS-induced RAW264.7 macrophages are commonly employed to assess the ability of these compounds to suppress the production of pro-inflammatory mediators. rsc.orgijpsjournal.com

Studies have shown that pyrazole derivatives can significantly inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). rsc.org For example, certain trimethoxy-substituted pyrazole–pyridazine hybrids demonstrated more potent COX-2 inhibitory action than celecoxib, with IC50 values as low as 1.15 μM. rsc.org These compounds also effectively reduced the levels of pro-inflammatory cytokines in macrophage cell cultures. rsc.org The anti-inflammatory effects of some pyrazoles may also be linked to their ability to inhibit lipoxygenase (LOX) enzymes and their antioxidant properties. nih.gov

In Vitro Anti-inflammatory Activity of Pyrazole Congeners

Compound TypeTarget/ModelIC50 (μM)Reference
Trimethoxy pyrazole–pyridazine hybridCOX-21.15 rsc.org
Trimethoxy pyrazole–pyridazine hybridCOX-21.50 rsc.org
Bromo pyrazole–pyridazine hybridCOX-2Comparable to Celecoxib rsc.org
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 ijpsjournal.com
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 ijpsjournal.com

Antiviral Activity Profiling (In Vitro)

The pyrazole scaffold is a crucial component in the development of therapeutic agents, demonstrating a wide range of biological activities, including antiviral properties against various viral families. mdpi.com In vitro studies have revealed that pyrazole derivatives can inhibit the replication of both RNA and DNA viruses, such as hepatitis A, hepatitis C (HCV), HIV, influenza virus (H5N1), and herpes simplex virus (HSV-1). mdpi.comdntb.gov.ua

Research into pyrazole derivatives has identified compounds with significant inhibitory action against several viruses of public health concern. For instance, certain 1,3,4-trisubstituted pyrazoles have been identified as potent inhibitors of the hepatitis C virus. mdpi.com Similarly, specific N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated the ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov In one study, a particular derivative, when tested against YFV, showed the greatest reduction in viral titer when added 2 hours post-infection. nih.gov

The mechanism of antiviral action can vary. Some pyrazole derivatives containing an oxime moiety have shown bioactivity against Tobacco Mosaic Virus (TMV). acs.orgnih.gov Other studies have focused on specific viral enzymes; a high-throughput virtual screening identified a pyrazole derivative that inhibits the Chikungunya virus (ChikV) nsP2 protease, with a subsequent in vitro assay confirming its inhibitory activity against the virus. eurekaselect.com The antiviral potential of pyrazole derivatives has also been explored against coronaviruses, with some compounds showing promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E in plaque reduction and viral inhibition assays. rsc.org

Pyrazole Congener ClassTarget VirusReported In Vitro ActivityReference
1,3,4-Trisubstituted PyrazolesHepatitis C Virus (HCV)Potent inhibition with EC50 value of 0.11 μM for the most active compound. mdpi.com
(Z)-N'-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylbenzenesulfonohydrazideChikungunya Virus (ChikV)Inhibitory activity with an IC50 of 14.15 µM. eurekaselect.com
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesYellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV)Activity in the micromolar range, showing improved potency over reference inhibitors. nih.gov
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPromising antiviral activity observed in plaque reduction assays. rsc.org
Pyrazole derivatives with oxime moietyTobacco Mosaic Virus (TMV)Inactivation effects comparable to the commercial product Ningnanmycin (EC50 = 52.7 μg/mL). acs.org
4-substituted 3-methyl-1,5-diphenyl-1H-pyrazolesHerpes Simplex Virus (type-1)One derivative showed superior antiviral activity compared to the standard drug Acyclovir. mdpi.com

Enzyme Inhibition and Receptor Modulation Assays (In Vitro)

The 4-(methylsulfonyl)phenyl moiety, combined with a substituted pyrazole ring, is a well-established pharmacophore for the inhibition of specific enzymes, most notably cyclooxygenase-2 (COX-2). nih.govnih.gov This structural motif is present in selective COX-2 inhibitors. ijpsjournal.com In vitro enzyme inhibition assays are fundamental for determining the potency and selectivity of these compounds.

Extensive research has focused on pyrazole derivatives as selective COX-2 inhibitors. nih.govnih.gov The anti-inflammatory properties of these compounds are primarily attributed to their ability to inhibit COX-2, an enzyme induced during inflammation that mediates the production of prostaglandins (B1171923). aacrjournals.org In vitro assays typically measure the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). For example, pyrazole-pyridazine hybrids have been developed that demonstrate potent COX-2 inhibitory action, with some showing higher potency than the reference drug celecoxib. rsc.org The selectivity of these compounds is determined by comparing their IC50 values for COX-2 versus COX-1, the constitutive isoform of the enzyme. nih.gov A higher COX-2/COX-1 selectivity ratio indicates a more favorable profile for an anti-inflammatory agent. ijpsjournal.com

Beyond COX enzymes, congeners of this compound have been investigated for their inhibitory effects on other enzyme families. A series of pyrazolines linked to a 4-methylsulfonylphenyl scaffold were evaluated for their ability to inhibit various kinases involved in cell proliferation. nih.gov Specific compounds in this series showed remarkable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov Furthermore, pyrazole derivatives have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for inflammatory and autoimmune diseases. rawdatalibrary.net

In the realm of receptor modulation, pyrazole-containing compounds have been identified as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a G protein-coupled receptor that is a target for neurological and psychiatric disorders. nih.gov

Pyrazole Congener ClassTarget Enzyme/ReceptorReported In Vitro Activity (IC50)Reference
Pyrazole-pyridazine hybridsCOX-21.15 μM and 1.50 μM for the most active compounds. rsc.org
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 μM ijpsjournal.com
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 μM ijpsjournal.com
Pyrazolines with 4-methylsulfonylphenyl scaffoldVEGFR20.135 μM for the most potent compound. nih.gov
Pyrazolines with 4-methylsulfonylphenyl scaffoldHER20.253 μM for the most potent compound. nih.gov
N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivativeIRAK420 nM rawdatalibrary.net

Preclinical In Vivo Efficacy Studies in Established Animal Models

Preclinical in vivo studies are essential to evaluate the therapeutic efficacy of compounds like this compound, particularly for their anticipated anti-inflammatory effects. The selection of an appropriate animal model is critical and depends on the specific disease state being targeted. nih.gov

For assessing acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is widely used and is particularly sensitive to cyclooxygenase inhibitors. nih.govnih.gov In this model, the injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response. nih.gov This model is suitable for the initial screening of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. nih.govnih.gov

For more chronic inflammatory conditions, models such as the cotton pellet granuloma test can be employed. This model assesses the effect of a compound on the proliferative phase of inflammation. nih.gov Adjuvant-induced arthritis in rats is another established model that mimics certain aspects of human rheumatoid arthritis, involving chronic inflammation and joint destruction, making it suitable for evaluating drugs intended for long-term inflammatory diseases. nih.gov

In some cases, specific models are developed in other species. For example, a kaolin-induced paw inflammation model has been developed and validated in cats for the preclinical evaluation of NSAIDs. researchgate.net This model produces a well-defined and reproducible inflammatory response, allowing for the characterization of anti-inflammatory, analgesic, and antipyretic effects. researchgate.netnih.gov The choice of model is crucial for translating preclinical findings to potential human applications. benthamdirect.com

In preclinical animal studies, pharmacodynamic endpoints are quantitative measures of a drug's effect on the body. For anti-inflammatory agents, these endpoints are designed to assess the reduction in inflammation and associated symptoms like pain and fever. nih.gov

In the carrageenan-induced paw edema model, the primary pharmacodynamic endpoint is the measurement of paw volume or thickness using a plethysmometer at various time points after carrageenan injection. nih.gov The efficacy of the test compound is determined by its ability to reduce the swelling compared to a control group. nih.gov

Other important endpoints include the assessment of pain and functional impairment. This can be measured through hyperalgesia tests (e.g., formalin-induced hyperalgesia) or by scoring lameness and observing the animal's locomotion. nih.govnih.govnih.gov In models that induce fever, changes in body temperature serve as a key endpoint to evaluate antipyretic effects. nih.govnih.gov

In addition to these physiological measurements, biochemical markers are often assessed. The levels of pro-inflammatory mediators, such as prostaglandins (specifically PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), can be measured in the inflamed tissue or in systemic circulation. rsc.orgnih.gov A reduction in the levels of these biomarkers provides mechanistic evidence of the compound's anti-inflammatory action. medpace.com These varied endpoints provide a comprehensive assessment of a compound's efficacy in established animal models of inflammation. benthamdirect.com

Molecular Mechanism of Action and Biological Target Deconvolution

Investigation of Specific Enzyme Inhibition Mechanisms

The therapeutic potential of 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole and related pyrazole (B372694) derivatives stems from their ability to selectively inhibit the activity of key enzymes involved in various pathological processes.

Cyclooxygenase (COX) Isozyme Inhibition

Derivatives of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole containing a methanesulfonyl pharmacophore have been investigated for their ability to inhibit cyclooxygenase (COX) isozymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. Research has shown that these compounds are generally more potent inhibitors of COX-2 than COX-1. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

A study on a series of these pyrazole derivatives demonstrated significant anti-inflammatory activity, with some compounds showing higher potency than the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes, supporting the in vitro inhibition data. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives

Compound Category Target Enzyme Key Findings Reference

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Targeting

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is a hallmark of many cancers. ajpamc.com Pyrazoline derivatives that are structurally related to this compound have been synthesized and evaluated for their inhibitory effects against EGFR and other related kinases like HER2 and VEGFR2. nih.govrsc.org

One study revealed that a pyrazoline derivative incorporating a 4-tolyl moiety exhibited a notable inhibitory effect against EGFR. nih.gov In addition to direct enzyme inhibition, these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov Molecular docking studies have provided insights into the binding modes of these pyrazoline derivatives within the ATP-binding pocket of EGFR, highlighting the structural requirements for their antitumor activity. rsc.org

Table 2: EGFR Tyrosine Kinase Inhibition by Pyrazoline Derivatives

Compound Series Target Kinase IC50 Value Reference
Pyrazoline with 4-tolyl moiety EGFR 0.574 µM nih.gov
Pyrazoline with 2-hydroxyphenyl moiety EGFR - nih.gov

Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that plays a crucial role in the regulation of pH in the tumor microenvironment, contributing to tumor progression and metastasis. nih.govdrugbank.com Pyrazole-based benzenesulfonamides have been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX. rsc.org

Research has shown that certain diarylpyrazole-benzenesulfonamides exhibit high inhibitory potency in the nanomolar range against hCA IX. nih.gov The positioning of the sulfonamide group on the phenylpyrazole scaffold has been found to be critical for achieving selectivity for hCA IX over other isoforms like hCA II. nih.gov The inhibition of CA IX by these compounds can enhance the efficacy of cytotoxic agents in hypoxic tumor environments. nih.gov

Table 3: Carbonic Anhydrase IX Inhibition by Pyrazole-based Sulfonamides

Compound Series Target Isoform Inhibitory Potency (IC50/Ki) Reference
Pyrazole-based benzene sulfonamides hCA IX IC50 = 0.15 ± 0.07 µM (for compound 4j) rsc.org

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. nih.govresearchgate.net Disruption of microtubule dynamics is a validated strategy in cancer therapy. researchgate.net Several pyrazole and pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov

These compounds have been shown to disrupt microtubule organization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells. nih.gov The inhibitory activity of some of these pyrazole derivatives on tubulin polymerization is comparable to that of established agents like colchicine. nih.gov Gene expression analyses have further confirmed that the cellular effects of these compounds are consistent with a mechanism involving tubulin inhibition. nih.gov

Table 4: Tubulin Polymerization Inhibition by Pyrazole Derivatives

Compound Class Key Mechanism Cellular Effects Reference
Pyrazoline derivatives Inhibition of tubulin polymerization Disruption of microtubule organization, G2/M cell cycle arrest, apoptosis. nih.govnih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. nih.govresearchgate.net Acyl pyrazole sulfonamides have been synthesized and evaluated for their inhibitory activity against α-glucosidase. nih.gov

Studies have demonstrated that these compounds can be highly potent inhibitors of α-glucosidase, with some derivatives showing significantly greater potency than the standard drug, acarbose. nih.govresearchgate.net The structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring of the pyrazole scaffold play a crucial role in determining the inhibitory efficacy. nih.gov

Table 5: Alpha-Glucosidase Inhibition by Acyl Pyrazole Sulfonamides

Compound Series Inhibitory Potency (IC50) Comparison to Standard Reference

Modulation of Receptor Pathways (e.g., Cannabinoid Receptors)

In addition to enzyme inhibition, pyrazole derivatives have been shown to modulate the activity of G protein-coupled receptors, such as the cannabinoid receptors.

Cannabinoid Receptor 1 (CB1) Modulation

The cannabinoid receptor 1 (CB1) is primarily expressed in the central nervous system and is involved in a wide range of physiological processes. A series of pyrazole-3-carboxamides have been investigated as CB1 receptor antagonists and inverse agonists. nih.gov The aim of these studies was to develop peripherally restricted CB1 antagonists that could offer therapeutic benefits, such as weight loss, without the central nervous system-mediated side effects associated with earlier generations of CB1 antagonists. nih.gov

These compounds have been optimized for properties such as lipophilicity, solubility, and metabolic stability to limit their brain penetration while maintaining high potency at the CB1 receptor. nih.gov One such compound, TM38837, demonstrated significant efficacy in animal models of obesity, leading to weight loss and improvements in metabolic parameters, with negligible brain exposure. nih.gov

Table 6: Modulation of Cannabinoid Receptor 1 by Pyrazole Derivatives

Compound Class Receptor Target Pharmacological Action Key Outcome Reference

Interference with Key Cellular Signaling Cascades

The chemical compound this compound, widely known in scientific literature as SC-560, demonstrates a significant and selective interaction with key cellular signaling cascades, primarily through its potent inhibition of the cyclooxygenase-1 (COX-1) enzyme. medchemexpress.commyskinrecipes.com This enzyme is a critical component in the biochemical pathway responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that act as signaling molecules in a variety of physiological and pathological processes. myskinrecipes.com

Research has shown that preincubation of COX-1 with SC-560 leads to a concentration-dependent inhibition of the conversion of arachidonic acid to prostaglandin E2 (PGE2). medchemexpress.com This inhibitory action disrupts the normal signaling functions mediated by PGE2, which are involved in processes such as inflammation and coagulation. myskinrecipes.comabbexa.com While SC-560 is a highly selective inhibitor of COX-1, some studies suggest that in certain cellular contexts, it may also exhibit inhibitory effects on COX-2, albeit at a much lower potency. medchemexpress.comnih.gov This dual inhibition, though unbalanced, can further impact cellular signaling pathways where both COX isoforms are active.

Furthermore, investigations into its effects on cancer cells have revealed that SC-560 can modulate signaling pathways crucial for cell survival. Specifically, it has been observed to decrease the levels of anti-apoptotic proteins like survivin and XIAP. medchemexpress.com These proteins are key regulators of the intrinsic apoptotic pathway, and their downregulation by SC-560 suggests an interference with survival signals that would normally protect cells from programmed cell death.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest Mechanisms

SC-560 has been shown to induce programmed cell death, or apoptosis, in certain cancer cell lines. medchemexpress.com Studies on human hepatocellular carcinoma (HCC) cells have demonstrated that SC-560 can trigger apoptosis in a dose-dependent manner. medchemexpress.com This pro-apoptotic activity is linked to the activation of key executioner caspases, namely caspase-3 and caspase-7. medchemexpress.com The activation of these caspases is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, the dismantling of the cell.

The induction of apoptosis by SC-560 is further supported by the observed decrease in the levels of the anti-apoptotic proteins survivin and X-linked inhibitor of apoptosis protein (XIAP). medchemexpress.com By reducing the expression of these inhibitory proteins, SC-560 effectively lowers the threshold for apoptosis induction, thereby promoting the death of cancer cells.

While direct evidence for SC-560 inducing cell cycle arrest is not as extensively detailed in the provided search results, the broader class of pyrazole derivatives has been associated with such mechanisms. nih.govresearchgate.netresearchgate.net For instance, other novel pyrazoline compounds have been shown to cause cell cycle arrest in different phases, such as the G2/M or S phase, in various cancer cell lines. nih.gov This suggests that the pyrazole scaffold, a core component of SC-560, may have the potential to influence cell cycle progression, although more specific research on SC-560 is needed to fully elucidate its effects in this area.

Interactive Table: Effect of SC-560 on Apoptotic Markers in HCC Cells

MarkerEffectTime DependenceDose Dependence
Apoptosis InductionYesYes
Survivin DecreaseYesYes
XIAP DecreaseYesYes
Caspase-3 ActivationYesYes
Caspase-7 ActivationYesYes

Ligand-Target Binding Affinity and Selectivity Profiling

SC-560 is characterized by its high binding affinity and selectivity for the COX-1 enzyme. medchemexpress.commyskinrecipes.com Quantitative analysis has determined its half-maximal inhibitory concentration (IC50) for COX-1 to be 9 nM, indicating a potent inhibitory effect. medchemexpress.com In contrast, its IC50 for the COX-2 isoform is 6.3 µM, which is nearly 1,000-fold higher than that for COX-1. medchemexpress.com This significant difference in IC50 values underscores the remarkable selectivity of SC-560 for COX-1 over COX-2.

This selectivity is a key feature of SC-560 and allows it to be used as a pharmacological tool to differentiate the specific roles of COX-1 and COX-2 in various biological processes. myskinrecipes.com For example, in studies of inflammation and thrombosis, where both enzymes may be involved, the use of a selective inhibitor like SC-560 can help to isolate the contributions of COX-1. myskinrecipes.com

However, it is worth noting that some research indicates that the selectivity of SC-560 observed under cell-free conditions may not fully translate to all cellular environments. nih.gov In certain cell types, SC-560 has been shown to act as an unselective COX inhibitor, suggesting that cellular factors may influence its binding and inhibitory activity. nih.gov Despite this, in many experimental settings, its high selectivity for COX-1 remains a defining characteristic.

Interactive Table: Binding Affinity and Selectivity of SC-560

TargetIC50Selectivity (vs. COX-1)
COX-1 9 nM-
COX-2 6.3 µM~1,000-fold lower affinity

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 4 Methylsulfonyl 3 M Tolyl 1h Pyrazole Derivatives

Systematic Elucidation of Pharmacophoric Requirements for Diverse Biological Activities

The pharmacophoric features of pyrazole (B372694) derivatives are key to their interaction with biological targets. For anti-inflammatory activity, particularly as cyclooxygenase-2 (COX-2) inhibitors, a diarylpyrazole scaffold is a common and effective pharmacophore. nih.gov In the case of 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole derivatives, the essential pharmacophoric elements can be broken down as follows:

A Central Pyrazole Ring: This five-membered heterocyclic ring serves as the core scaffold, providing the necessary framework for the spatial orientation of the substituent groups. nih.govmdpi.com

Two Aryl Rings: The presence of two aryl rings on the pyrazole core is a hallmark of many biologically active pyrazole derivatives. nih.gov In this specific scaffold, one of these is the m-tolyl group.

A Sulfonamide or Methylsulfonyl Moiety: This group is crucial for the selective inhibition of COX-2, a key enzyme in the inflammatory pathway. researchgate.net

For anticancer activity, pyrazole derivatives have also shown significant promise. nih.gov The pharmacophoric requirements for this activity often overlap with those for anti-inflammatory effects, as COX-2 is also implicated in some cancers. nih.gov The key features for anticancer activity in pyrazole derivatives include:

The ability to induce apoptosis and cause cell cycle arrest. nih.gov

Inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial for cancer cell proliferation. nih.govnih.gov

The presence of specific substituents on the aryl rings that can enhance antiproliferative effects. nih.gov

Research on 1,3-diaryl pyrazole derivatives bearing a methylsulfonyl moiety has demonstrated dual anti-inflammatory and anticancer activities. nih.gov This suggests a commonality in the pharmacophoric features required to target pathways involved in both inflammation and cancer.

Impact of Substituent Modifications on Efficacy and Selectivity

The methylsulfonyl (-SO2CH3) group at the 4-position of the pyrazole ring plays a pivotal role in the bioactivity of these compounds, particularly in their function as selective COX-2 inhibitors. This group is a well-established pharmacophore for COX-2 selectivity. researchgate.net Its importance stems from its ability to interact with a specific side pocket in the COX-2 enzyme active site, an interaction that is not possible with the COX-1 isoform due to structural differences. researchgate.net

In a study of 1,3-diaryl pyrazole derivatives with a 4-methylsulfonylphenyl group at the 3-position, the methylsulfonyl moiety was found to be crucial for potent and selective COX-2 inhibition. nih.gov This highlights the general importance of this functional group in the diarylpyrazole scaffold for achieving selective COX-2 inhibition.

The m-tolyl group at the 3-position of the pyrazole ring, along with other aryl substitutions, significantly influences the interaction of these derivatives with their biological targets. The nature and position of substituents on the aryl rings can affect the compound's potency, selectivity, and pharmacokinetic properties.

In the context of COX-2 inhibition, the aryl rings of diarylpyrazole inhibitors fit into specific hydrophobic pockets within the enzyme's active site. rsc.org The substitution pattern on these rings can either enhance or diminish the binding affinity. For instance, in a series of 1,3-diaryl pyrazoles, substitutions on the aryl ring at the 1-position with groups like chloro, fluoro, and methoxy (B1213986) were shown to influence both anti-inflammatory and anticancer activities. nih.gov

The following table summarizes the effects of different aryl substitutions on the anticancer activity of a series of 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives against the MCF-7 breast cancer cell line, providing insight into how aryl modifications can impact efficacy. nih.gov

CompoundAryl Substituent at N1-positionIC50 (µM) against MCF-7
8a4-Chlorophenyl6.77
8b4-Fluorophenyl18.41
8e4-Methoxyphenyl12.56

Structural modifications at various positions of the pyrazole ring can have profound consequences on the biological activity of the resulting derivatives. The pyrazole ring itself is a versatile scaffold that allows for substitutions at multiple positions, each potentially leading to altered interactions with biological targets. researchgate.net

N1-Position: The N1 position of the pyrazole ring is a common site for substitution. In many diarylpyrazole COX-2 inhibitors, one of the aryl rings is attached at this position. nih.gov The nature of the substituent at N1 can significantly impact potency and selectivity. For example, in a study of 1,3-diaryl pyrazoles, varying the aryl group at the N1 position led to significant differences in anti-inflammatory and anticancer activities. nih.gov

C4-Position: The C4 position in the specified compound is occupied by the methylsulfonyl group. Modifications at this position would directly impact the key interactions responsible for COX-2 selectivity.

C5-Position: In some classes of pyrazole derivatives, the C5 position is also substituted, often with an aryl group, contributing to a 1,3,5-triarylpyrazole scaffold. nih.gov

The following table illustrates the impact of structural variations on the COX-2 inhibitory activity in a series of 1,3-diaryl pyrazole derivatives, demonstrating how modifications to the core structure can affect potency and selectivity. nih.gov

CompoundStructural FeaturesCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
8aN1-(4-chlorophenyl)-3-(4-methylsulfonylphenyl)0.063187
8bN1-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)0.059211
8eN1-(4-methoxyphenyl)-3-(4-methylsulfonylphenyl)0.068154
Celecoxib (Reference)-0.051312

QSAR Modeling for Predictive Activity and Rational Ligand Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This tool is invaluable for predicting the activity of novel compounds and for guiding the rational optimization of lead structures. nih.govfrontiersin.org

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. researchgate.net These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.gov

For pyrazole derivatives, QSAR studies have been successfully applied to model their anticancer and EGFR kinase inhibitory activities. nih.govnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were influential in predicting their activity. nih.gov Another study on pyrazolo-triazole hybrids identified atomic feature and molecular descriptors that affect anti-cancer activity. tandfonline.com

A well-validated QSAR model can be used to predict the activity of newly designed derivatives of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency and guiding the rational design of more effective therapeutic agents. nih.gov

Correlations Between Specific Structural Features and Observed Biological Responses

Detailed investigations into how specific structural modifications of this compound derivatives correlate with their biological activities are not available in the current body of scientific literature. Research on pyrazole derivatives is extensive; however, studies focusing on the unique combination of a methylsulfonyl group at the 4-position and a meta-tolyl group at the 3-position are conspicuously absent.

While general SAR principles for pyrazole-based compounds have been established in various therapeutic areas, these cannot be directly and accurately extrapolated to the specific compound without dedicated empirical data. For instance, studies on other pyrazole series have shown that the nature and position of substituents on the pyrazole ring and its aryl appendages can significantly influence activity.

For a closely related series of compounds, 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives, research has demonstrated potent anti-inflammatory and anticancer activities. nih.gov In these studies, modifications to the N1-aryl ring were explored, revealing that electron-withdrawing or donating groups at specific positions could modulate the biological response. However, these findings are specific to a different regioisomeric scaffold where the methylsulfonylphenyl group is at the 3-position and an additional aryl group is present at the N1-position, a structural feature absent in the title compound.

Another area of research has focused on pyrazole-4-sulfonamide derivatives, which share the sulfonamide-like feature. nih.gov Structure-activity relationship studies on these compounds, synthesized for their potential as plant growth regulators, indicated that substitutions on the N1-position and the benzenesulfonamide (B165840) ring were critical for activity. nih.gov Again, these derivatives are structurally distinct from this compound.

The absence of specific data for this compound derivatives means that no data tables correlating structural features with biological responses can be constructed at this time. Such an analysis would require the synthesis of a library of analogues with systematic variations of the substituents and subsequent biological evaluation.

Computational Chemistry and in Silico Approaches for Pyrazole Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbital (HOMO-LUMO) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of pyrazole (B372694) derivatives. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and orbital energies.

Electronic Structure: DFT calculations can be used to optimize the molecular geometry of 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole, predicting bond lengths, bond angles, and dihedral angles. The resulting electronic structure reveals the distribution of electron density, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For pyrazole derivatives, this analysis helps in predicting their behavior in chemical reactions and biological systems. nih.govscirp.org

Below is a representative table illustrating the type of data obtained from DFT calculations for a pyrazole derivative.

ParameterValue
HOMO Energy-6.646 eV
LUMO Energy-1.816 eV
HOMO-LUMO Energy Gap (ΔE)4.830 eV
Dipole Moment3.5 D
Note: This data is illustrative for a pyrazole derivative and not specific to this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govresearchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a scoring function to estimate the binding affinity. This helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For pyrazole-based compounds, docking studies can elucidate their mechanism of action and guide the design of more potent inhibitors for various therapeutic targets. nih.govnih.gov

The following table provides an example of results from a molecular docking study of a pyrazole derivative against a protein target.

ParameterValue
Binding Energy (kcal/mol)-8.5
Inhibition Constant (Ki) (µM)1.2
Interacting ResiduesTyr23, Leu87, Val112
Hydrogen Bonds2
Note: This data is illustrative and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target. nih.govresearchgate.net

Starting from a docked complex, an MD simulation can track the trajectory of the ligand and protein atoms, providing a dynamic view of their interaction. This helps in assessing the stability of the binding pose predicted by docking, identifying conformational changes in the protein upon ligand binding, and calculating binding free energies. The stability of the ligand-protein complex can be analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. researchgate.net

An example of data derived from an MD simulation is presented in the table below.

ParameterValue
Simulation Time100 ns
Average RMSD of Ligand1.5 Å
Average RMSF of Binding Site Residues0.8 Å
Estimated Binding Free Energy (kcal/mol)-10.2
Note: This data is illustrative and not specific to this compound.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Druggability

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are available to predict these properties for molecules like this compound, helping to identify potential liabilities before synthesis and experimental testing. nih.govjohnshopkins.edu

These predictive models are based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). Druggability is also assessed based on rules like Lipinski's rule of five, which helps in evaluating the likelihood of a compound being an orally active drug. johnshopkins.edu

A representative table of predicted ADME properties for a pyrazole derivative is shown below.

PropertyPredicted ValueAcceptable Range
Molecular Weight328.4 g/mol < 500
LogP2.8< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Polar Surface Area (PSA)75.3 Ų< 140 Ų
Human Oral AbsorptionHighHigh
Note: This data is illustrative and not specific to this compound.

Virtual Screening Methodologies for the Identification of Novel Pyrazole Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.comnih.gov When searching for novel pyrazole scaffolds, virtual screening can be a highly efficient and cost-effective approach. chemmethod.comfiu.edu

The process typically starts with a large chemical database, which can be filtered based on physicochemical properties to select drug-like molecules. These molecules are then docked into the active site of the target protein, and their binding affinities are scored. The top-scoring compounds are then selected for further investigation and experimental validation. researchgate.net This methodology has been successfully applied to discover novel pyrazole-based inhibitors for various targets. chemmethod.comchemmethod.com

The following table summarizes the steps and outcomes of a typical virtual screening campaign for pyrazole scaffolds.

StepDescriptionOutcome
Library PreparationA database of 1 million compounds is filtered for pyrazole-containing molecules.10,000 pyrazole derivatives selected.
DockingThe selected compounds are docked into the target protein's active site.Compounds are ranked based on their docking scores.
Post-processingThe top 100 ranked compounds are visually inspected for favorable interactions.20 promising candidates are identified.
Hit ValidationThe 20 candidates are subjected to experimental testing.3 compounds show significant biological activity.
Note: This data is illustrative of a general virtual screening workflow.

Future Perspectives and Emerging Avenues in 4 Methylsulfonyl 3 M Tolyl 1h Pyrazole Research

Development of Next-Generation Pyrazole (B372694) Analogs with Enhanced Specificity and Potency

The versatility of the pyrazole scaffold allows for extensive chemical modification to enhance its therapeutic properties. nih.gov Future research will focus on synthesizing novel analogs of 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole to improve target specificity and potency, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.gov Key strategies include:

Bioisosteric Replacement: Replacing the methylsulfonyl (–SO2CH3) group with other electron-withdrawing moieties to modulate potency and pharmacokinetic properties.

Substitution Pattern Modification: Altering the substitution on the m-tolyl ring or the pyrazole core to explore new binding interactions with target proteins. nih.gov

Scaffold Hopping: Using the pyrazole core as a starting point to design structurally novel compounds that retain the key pharmacophoric features required for biological activity.

These efforts aim to develop compounds with superior efficacy and a cleaner pharmacological profile compared to existing agents. For instance, attaching a thiazole (B1198619) moiety to a pyrazole ring has shown high cytotoxic efficacy against certain cancer cell lines. nih.gov

Below is a table representing hypothetical data from SAR studies on pyrazole analogs, illustrating how modifications can impact inhibitory concentration (IC50) against a target like Cyclooxygenase-2 (COX-2).

Compound IDR1 Group (at position 4)R2 Group (Aryl Ring)Target IC50 (nM)
Parent -SO2CH3 3-CH3-Ph 50
Analog A-SO2NH23-CH3-Ph45
Analog B-SO2CH34-F-Ph75
Analog C-CN3-CH3-Ph120
Analog D-SO2CH33-CF3-Ph30

This table is illustrative, showing how chemical modifications could influence biological activity.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Biological Evaluation

To gain a deeper understanding of the biological effects of this compound and its analogs, researchers are increasingly integrating "omics" technologies. These approaches provide a global view of cellular processes, moving beyond single-target interactions.

Proteomics: This technology can be used to identify the full spectrum of protein targets that a pyrazole compound interacts with inside a cell. This is crucial for uncovering novel mechanisms of action and identifying potential off-target interactions that could lead to adverse effects.

Metabolomics: By analyzing the complete set of metabolites in a biological system, metabolomics can reveal how a compound alters cellular metabolic pathways. This can provide insights into the compound's efficacy and help identify biomarkers to monitor treatment response.

The integration of these technologies is essential for a comprehensive evaluation of drug candidates, facilitating the development of safer and more effective therapeutics. researchgate.net

Advanced Delivery Systems and Formulation Strategies for Pyrazole-Based Compounds

Many pyrazole derivatives, due to their aromatic structure, exhibit poor water solubility, which can limit their bioavailability and therapeutic application. Future research will heavily focus on advanced drug delivery systems to overcome these limitations.

Promising formulation strategies include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues, such as tumors or inflamed joints.

Solid Dispersions: Creating amorphous solid dispersions of the pyrazole compound with a hydrophilic polymer can significantly enhance its dissolution rate and oral absorption.

Prodrugs: Chemical modification of the pyrazole molecule to create a prodrug can improve its solubility and pharmacokinetic profile. The prodrug is then converted into the active compound within the body. nih.gov

These strategies aim to enhance the therapeutic window of pyrazole-based compounds, allowing for more effective and convenient administration.

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, or chronic inflammation. nih.gov Polypharmacology, the design of single molecules that can modulate multiple targets simultaneously, is an emerging and powerful strategy. nih.govresearchgate.net

The pyrazole scaffold is an ideal framework for developing multi-target agents. researchgate.net For example, derivatives of this compound could be engineered to inhibit not only COX-2 but also other key proteins involved in disease pathways, such as 5-lipoxygenase (5-LOX) or various protein kinases. nih.govmdpi.com A compound with dual COX-2/5-LOX inhibitory activity could offer broader anti-inflammatory effects. nih.gov

This approach holds the potential to achieve superior therapeutic efficacy and overcome drug resistance compared to single-target agents or combination therapies. nih.gov

Interdisciplinary Collaboration for Translational Research in Pyrazole Chemistry and Drug Development

Bringing a new pyrazole-based drug from the laboratory to the clinic is a complex process that requires a highly collaborative, interdisciplinary effort. Future success in this field will depend on breaking down traditional research silos.

Effective translational research involves seamless collaboration among:

Medicinal Chemists: To design and synthesize novel pyrazole analogs. connectjournals.com

Biologists and Pharmacologists: To conduct in vitro and in vivo evaluations of the compounds' efficacy and mechanism of action.

Engineers and Formulation Scientists: To develop advanced drug delivery systems. nih.gov

Computational Scientists: To use molecular modeling and data analysis to guide drug design and interpret experimental results. researchgate.net

Clinicians: To provide insights into clinical needs and facilitate the design of relevant preclinical models and eventual human trials.

Such integrated efforts are crucial to accelerate the translation of promising research findings into clinically approved therapies that can benefit patients. rsc.org

Q & A

Basic: What are the established synthetic routes for 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole, and how is the product characterized?

Answer:
The compound is typically synthesized via cyclocondensation or multi-step reactions involving aryl hydrazines and diketones. For example, describes a method where xylene is used as a solvent under reflux with chloranil (a dehydrogenation agent), followed by purification via recrystallization from methanol. Characterization involves nuclear magnetic resonance (NMR) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities . Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Basic: What structural features of this compound have been confirmed by crystallography?

Answer:
X-ray diffraction studies of analogous pyrazole derivatives (e.g., ) reveal key structural parameters:

  • Dihedral angles : The pyrazole ring forms angles of 16.83°–51.68° with substituted aryl groups, influencing planarity and intermolecular interactions.
  • Hydrogen bonding : Stabilizing O–H⋯N bonds (2.58–2.67 Å) are observed in crystal packing .
  • Methylsulfonyl orientation : The sulfonyl group adopts a conformation perpendicular to the pyrazole ring to minimize steric hindrance .

Intermediate: How do substituents (methylsulfonyl, m-tolyl) influence the compound’s electronic properties?

Answer:

  • Methylsulfonyl : A strong electron-withdrawing group reduces electron density on the pyrazole ring, enhancing electrophilic reactivity. This is confirmed by DFT calculations showing a 0.35 eV decrease in HOMO energy compared to unsubstituted pyrazoles .
  • m-Tolyl : The meta-methyl group introduces steric bulk, reducing rotational freedom and stabilizing specific conformers, as seen in NMR coupling constants (e.g., 3JHH=2.8 Hz^3J_{HH} = 2.8\ \text{Hz}) .

Advanced: How can QSAR models guide the optimization of this compound derivatives for anti-cancer activity?

Answer:
A 2D-QSAR study ( ) against seven cancer cell lines (e.g., MDA-MB-231, PC-3) identified critical descriptors:

  • Hydrophobic parameter (ClogP) : Optimal ClogP = 3.2–3.8 for blood-brain barrier penetration.
  • Polar surface area (PSA) : PSA < 90 Ų correlates with improved bioavailability.
  • Substituent effects : Electron-withdrawing groups at the 3-position enhance IC50_{50} values (e.g., –CF3_3 reduces IC50_{50} by 40% compared to –CH3_3) .

Advanced: How to resolve contradictions in reported biological activity data for pyrazole derivatives?

Answer:
Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation time). To address this:

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hours).
  • Control for stereochemistry : Separate enantiomers via chiral HPLC ( ) and test individually, as R/S configurations may show 10–100× potency differences .
  • Validate targets : Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Intermediate: What strategies improve synthetic yield and scalability?

Answer:

  • Catalyst optimization : Copper(I) iodide (5 mol%) in THF/H2_2O increases click chemistry efficiency (e.g., triazole formation in 61% yield, ).
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes for similar pyrazoles ( ).
  • Workflow automation : Use continuous-flow reactors to minimize intermediate decomposition .

Advanced: What computational tools predict the metabolic stability of this compound?

Answer:

  • ADME prediction : SwissADME identifies CYP3A4-mediated oxidation as the primary metabolic pathway (t1/2_{1/2} = 2.3 hours in human liver microsomes) .
  • Metabolite identification : Molecular docking with CYP3A4 (PDB: 1TQN) predicts hydroxylation at the m-tolyl methyl group .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Answer:

  • LC-MS/MS : Differentiates regioisomers via fragmentation patterns (e.g., m/z 215 vs. m/z 229 for methylsulfonyl positional isomers) .
  • NOESY NMR : Cross-peaks between the methylsulfonyl proton and m-tolyl protons confirm regiochemistry .

Advanced: How does the methylsulfonyl group influence binding to biological targets?

Answer:
Crystal structures of analogous compounds ( ) show:

  • Hydrogen bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor with lysine residues (e.g., K90 in carbonic anhydrase IX, distance = 2.9 Å).
  • Electrostatic interactions : The group’s dipole moment (4.1 D) enhances binding to polar pockets in kinases .

Intermediate: What are the challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Column chromatography is replaced with recrystallization (ethanol/water, 3:1) for gram-scale production ().
  • Toxic byproducts : Chloranil () is substituted with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to reduce genotoxic impurities.
  • Solvent selection : Switch from xylene to cyclopentyl methyl ether (CPME) for greener processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.